

# Application Note: Nordalbergin® Human IL-6 ELISA Kit

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## Compound of Interest

Compound Name: Nordalbergin

Cat. No.: B190333

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## Introduction

Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in regulating immune responses, inflammation, and hematopoiesis. Dysregulation of IL-6 production is implicated in the pathogenesis of numerous inflammatory diseases, autoimmune disorders, and cancers. Accurate quantification of human IL-6 in biological samples is crucial for researchers in immunology, oncology, and drug development.

The **Nordalbergin®** Human IL-6 ELISA (Enzyme-Linked Immunosorbent Assay) is a solid-phase sandwich ELISA designed for the sensitive and specific quantitative measurement of human IL-6 in cell culture supernatants, serum, and plasma. This kit provides pre-coated plates and optimized reagents to ensure high precision and reproducibility.

## Principle of the Assay

The **Nordalbergin®** Human IL-6 ELISA is a sandwich immunoassay. A microtiter plate has been pre-coated with a monoclonal antibody specific for human IL-6. Standards and samples are pipetted into the wells, and any IL-6 present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated polyclonal antibody specific for human IL-6 is added to the wells. Following a wash to remove unbound biotin-conjugated antibody, streptavidin-HRP (Horseradish Peroxidase) is added. After the final wash, a substrate

solution is added to the wells, and color develops in proportion to the amount of IL-6 bound in the initial step. The color development is stopped, and the intensity of the color is measured.

## Experimental Protocols

### Required Materials (Not Supplied)

- A microplate reader capable of measuring absorbance at 450 nm, with a correction wavelength of 570 nm.
- Precision pipettes and disposable tips.
- Deionized or distilled water.
- Wash buffer (1x PBS with 0.05% Tween-20).
- Graduated cylinders.
- Vortex mixer.
- Absorbent paper for blotting.

### Reagent Preparation

- Bring all reagents to room temperature (18-25°C) before use.
- 1X Wash Buffer: If a 20X Wash Buffer Concentrate is provided, dilute 50 mL of the concentrate into 950 mL of deionized water to prepare 1000 mL of 1X Wash Buffer. Mix gently to avoid foaming.
- Standard Dilution: Reconstitute the lyophilized Human IL-6 Standard with the recommended volume of Standard Diluent to create a stock solution. Allow the standard to sit for a minimum of 15 minutes with gentle agitation. Prepare a 7-point standard curve by performing serial dilutions from the stock solution in Standard Diluent. The Standard Diluent serves as the zero standard (0 pg/mL).
- Sample Preparation:

- Cell Culture Supernatants: Centrifuge samples for 15 minutes at 1000 x g to remove particulates. Assay immediately or aliquot and store at  $\leq -20^{\circ}\text{C}$ .
- Serum: Use a serum separator tube and allow samples to clot for 30 minutes at room temperature before centrifugation for 15 minutes at 1000 x g. Remove serum and assay.
- Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection.

## Assay Procedure

- Prepare all reagents, standards, and samples as directed.
- Add Standards and Samples: Add 100  $\mu\text{L}$  of each standard and sample to the appropriate wells. Cover with the adhesive strip provided and incubate for 2 hours at room temperature.
- Wash: Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with 1X Wash Buffer (300  $\mu\text{L}$ ) using a squirt bottle, multi-channel pipette, or autowasher. Complete removal of liquid at each step is essential. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.
- Add Detection Antibody: Add 100  $\mu\text{L}$  of the biotin-conjugated anti-human IL-6 antibody to each well. Cover with a new adhesive strip and incubate for 2 hours at room temperature.
- Wash: Repeat the aspiration/wash process as in step 3.
- Add Streptavidin-HRP: Add 100  $\mu\text{L}$  of Streptavidin-HRP solution to each well. Cover with a new adhesive strip and incubate for 20 minutes at room temperature. Avoid placing the plate in direct light.
- Wash: Repeat the aspiration/wash process as in step 3.
- Develop Color: Add 100  $\mu\text{L}$  of TMB Substrate Solution to each well. Incubate for 20 minutes at room temperature in the dark. The color will develop in the wells.
- Stop Reaction: Add 50  $\mu\text{L}$  of Stop Solution to each well. The color in the wells should change from blue to yellow.

- **Read Plate:** Determine the optical density (O.D.) of each well within 30 minutes, using a microplate reader set to 450 nm. If wavelength correction is available, set it to 570 nm.

## Data Presentation

### Data Analysis

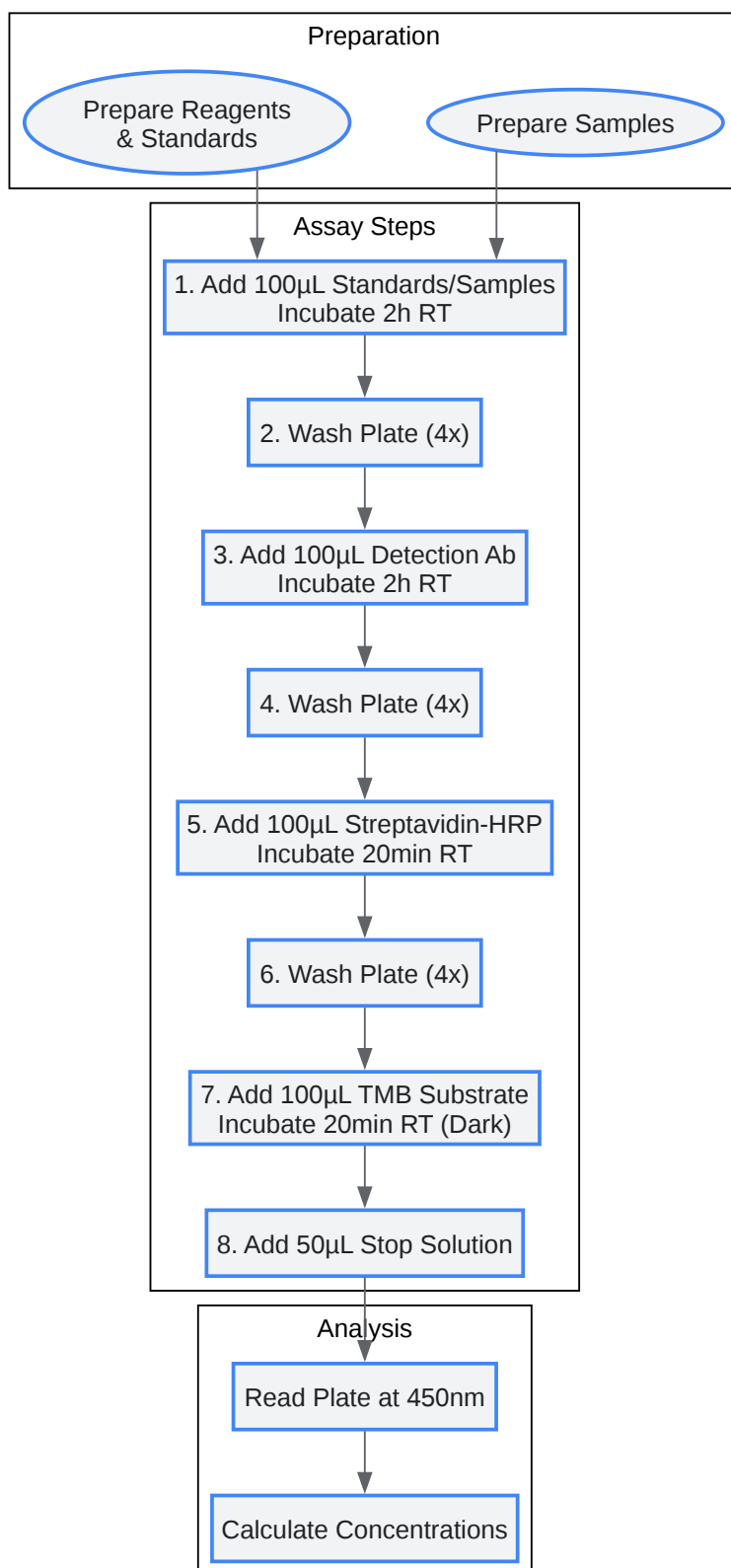
- Calculate the average O.D. for each set of duplicate standards, controls, and samples.
- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
- Calculate the concentration of IL-6 in the samples by interpolating their mean O.D. values from the standard curve.
- Apply the dilution factor to the calculated concentration to get the final sample concentration.

### Example Standard Curve Data

The following data is for demonstration purposes only. A new standard curve must be generated for each assay performed.

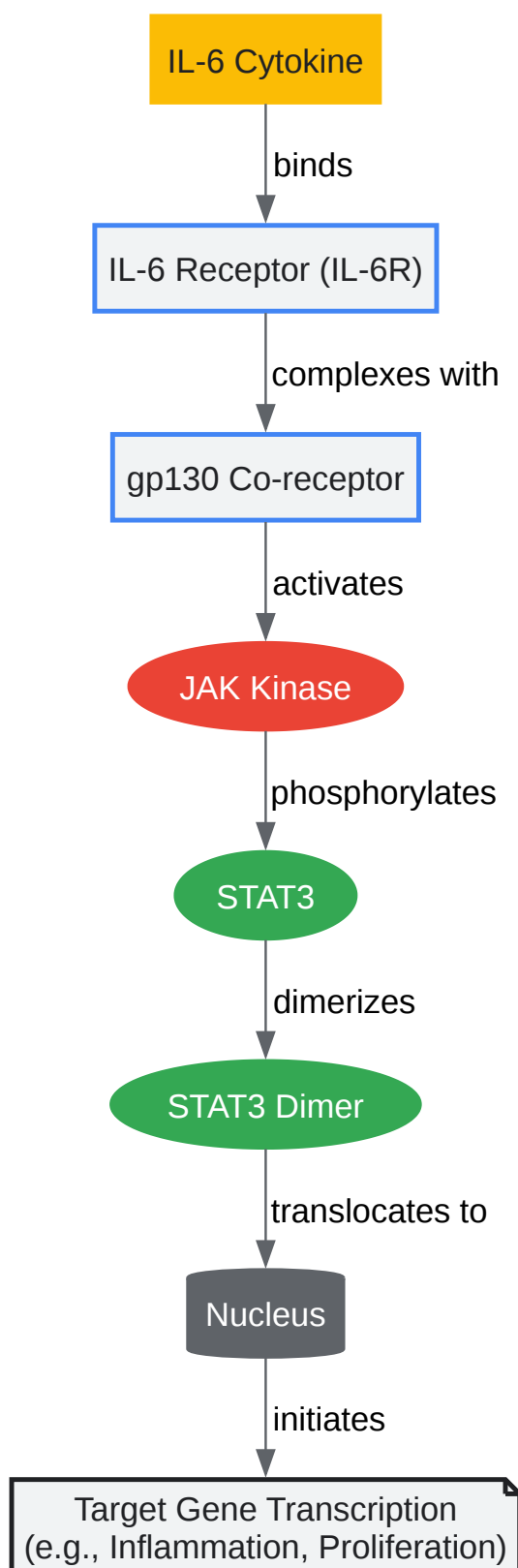
IL-6 Conc. (pg/mL)	Mean O.D. (450 nm)
500	2.458
250	1.612
125	0.955
62.5	0.521
31.25	0.298
15.63	0.180
7.81	0.115
0	0.052

## Visualizations



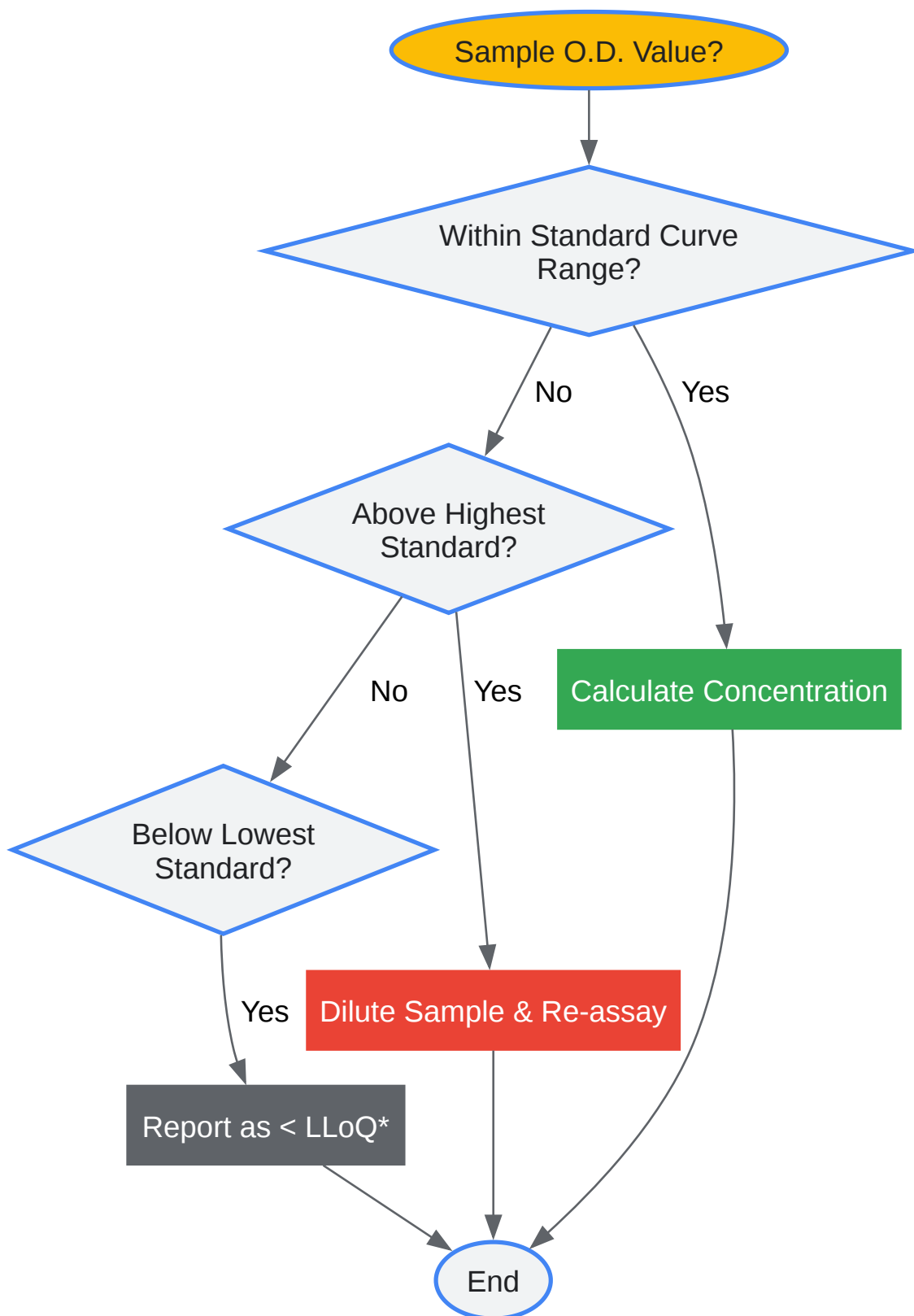
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Caption: Workflow diagram of the **Nordalbergin®** Human IL-6 sandwich ELISA procedure.



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Caption: Simplified IL-6 signaling pathway via the JAK/STAT cascade.



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Caption: Logical workflow for sample O.D. analysis and dilution decisions.

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